Diastereoselectivity in Epoxide Formation: 5‑Acetyl vs. Unsubstituted Pyrrolidin‑2‑one
In the synthesis of dendrobatid toxin 251 D, the epoxidation of 5‑acetylpyrrolidin‑2‑one with dimethyloxosulphonium methylide proceeds with a 78:22 diastereomeric ratio (d.r.) under salt‑free conditions [REFS‑1]. This stereoselectivity is a direct consequence of the 5‑acetyl substituent, which directs nucleophilic attack. The unsubstituted 2‑pyrrolidinone lacks this functionality and cannot engage in a stereoselective epoxide formation of this type.
| Evidence Dimension | Diastereomeric ratio (d.r.) of epoxide products |
|---|---|
| Target Compound Data | 78:22 dr (major epoxide 5) |
| Comparator Or Baseline | 2-Pyrrolidinone (unsubstituted) – Not applicable; no epoxide formation possible without the acetyl group |
| Quantified Difference | 78:22 dr observed for 5-acetylpyrrolidin-2-one; unsubstituted 2-pyrrolidinone produces no diastereoselectivity as it lacks the reactive site |
| Conditions | THF, 'salt-free' conditions, reaction with dimethyloxosulphonium methylide |
Why This Matters
This diastereoselectivity is critical for advancing the synthesis of stereochemically defined alkaloid intermediates, where a single epoxide diastereomer is required for downstream transformations.
- [1] Fray, M. J., Thomas, E. J., & Wallis, J. D. (1983). On the stereoselectivity of epoxide formation using dimethyloxosulphonium methylide. X-Ray structure of (5SR)-5-[(1RS)-1-methyl-2-oxacyclopropyl]pyrrolidin-2-one. Journal of the Chemical Society, Perkin Transactions 1, 395-401. View Source
